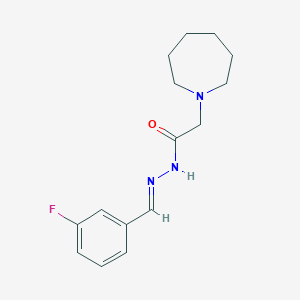

2-(1-azepanyl)-N'-(3-fluorobenzylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazide and its derivatives are a significant class of compounds in the field of organic chemistry due to their versatile applications in drug development, synthesis of heterocyclic compounds, and their role as intermediates in various chemical reactions. They have been widely studied for their potential in creating pharmacologically active molecules and materials with unique properties.

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves the condensation of benzaldehyde or substituted benzaldehydes with acetohydrazide or its derivatives. For instance, compounds similar to the target molecule have been synthesized through reactions involving corresponding aldehydes and acetohydrazide in alcohol solutions, often catalyzed by acids or bases to facilitate the formation of the hydrazone linkage (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is commonly characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These compounds often crystallize in monoclinic systems and exhibit specific crystal packing patterns stabilized by intermolecular hydrogen bonding interactions (T. V. Quoc et al., 2019).

Scientific Research Applications

Chemical Synthesis and Characterization

Compounds structurally related to 2-(1-azepanyl)-N'-(3-fluorobenzylidene)acetohydrazide have been synthesized and characterized through various techniques, highlighting their potential in chemical research and material science. For instance, the synthesis and crystal structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide were determined using elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction, showcasing the compound's potential in creating materials with specific crystal structures and properties (Li Wei-hua et al., 2006).

Fluoride Sensing

Acylhydrazone derivatives, including N′-[1-(2-fluorophenyl)ethylidene]pyridine-3-carbohydrazide (R1) and N′-[2-fluorobenzylidene]benzohydrazide (R2), have been studied for their ability to act as fluoride sensors. These compounds exhibit specific responses towards fluoride ions when studied through colorimetric and spectrofluorometric methods, suggesting their applicability in environmental monitoring and analytical chemistry (Jemini Jose et al., 2018).

Bioimaging and Sensing

Research into novel optically active compounds such as (E)-N’-(5-allyl-2-hydroxy-3-methoxybenzylidene) nicotinohydrazide for the selective sensing of cations highlights the potential use of related compounds in bioimaging and sensing. These studies focus on the selective response of these compounds to specific ions like Zn2+ in biological systems, demonstrating their utility in biomedical research and diagnostics (M. M. Patil et al., 2018).

Antidiabetic Activity

Compounds such as N-isonicotinoyl arylaldehyde hydrazones have been synthesized and evaluated for their antidiabetic activity, showing significant inhibitory effects against α-glucosidase. This suggests potential therapeutic applications of related compounds in the treatment of diabetes by modulating glucose metabolism (K. Karrouchi et al., 2022).

Antimicrobial Activity

Hydrazone compounds, including those derived from 4-fluorobenzaldehyde, have been tested for their antibacterial and antifungal activities. Certain derivatives have shown comparable or even superior activity to standard antibiotics against specific bacterial strains, indicating their potential as new antimicrobial agents (S. Rollas, N. Gulerman, H. Erdeniz, 2002).

properties

IUPAC Name |

2-(azepan-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O/c16-14-7-5-6-13(10-14)11-17-18-15(20)12-19-8-3-1-2-4-9-19/h5-7,10-11H,1-4,8-9,12H2,(H,18,20)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYHUGCJLKOFNW-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)

![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)

![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)